BAI1

描述

属性

IUPAC Name |

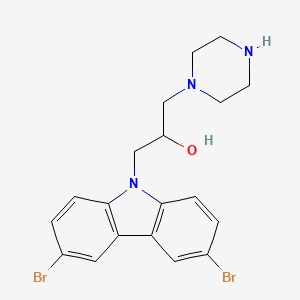

1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Br2N3O/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23/h1-4,9-10,15,22,25H,5-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUJEXLRLIPQQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Br2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Brain-Specific Angiogenesis Inhibitor 1 (BAI1) Expression and Function in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Brain-Specific Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1). We delve into its expression patterns across various brain regions, detail the experimental methodologies for its study, and illustrate its critical signaling pathways. This document is intended to serve as a foundational resource for professionals engaged in neuroscience research and the development of therapeutics targeting the central nervous system.

Introduction to this compound

This compound is a transmembrane protein and a member of the adhesion G protein-coupled receptor (GPCR) family.[1][2] Initially identified as a p53-target gene, it is highly expressed in the brain.[3][4] this compound is a multi-domain protein involved in several crucial cellular processes within the CNS, including the regulation of synaptogenesis, apoptotic cell clearance (efferocytosis), and the inhibition of angiogenesis.[5][6][7] Its diverse functions make it a protein of significant interest in studies of brain development, neuroplasticity, and neurological disorders.[8]

Functionally, this compound acts as a receptor for phosphatidylserine exposed on the surface of apoptotic cells, triggering a signaling cascade that leads to their engulfment by phagocytes like astrocytes and microglia.[8][9] In neurons, this compound is a critical regulator of dendritic spine formation and excitatory synapse development.[10][11] Given its roles, dysregulation of this compound has been implicated in various conditions, from glioblastoma to psychiatric and neurological disorders.[12][13][14]

Quantitative Expression of this compound in Human Brain Regions

This compound mRNA is widely expressed throughout the human brain, with notable enrichment in gray matter structures.[9] Quantitative data from the Genotype-Tissue Expression (GTEx) project provides normalized gene-level expression across multiple brain regions, offering a comparative landscape of its transcriptional activity. Analysis of this data reveals the highest mRNA levels for ADGRB1 (this compound) in the cerebral cortex and lower levels in the cerebellum and spinal cord.[15]

Below is a summary of this compound (ADGRB1) gene expression in major human brain regions, with data presented in normalized Transcripts Per Million (nTPM).

| Brain Region | Gene Expression (nTPM) |

| Amygdala | High |

| Anterior Cingulate Cortex (BA24) | High |

| Caudate (basal ganglia) | High |

| Cerebral Cortex | Highest |

| Frontal Cortex (BA9) | High |

| Hippocampus | High |

| Hypothalamus | Moderate |

| Nucleus Accumbens (basal ganglia) | High |

| Putamen (basal ganglia) | High |

| Spinal Cord (cervical c-1) | Low |

| Cerebellar Hemisphere | Low |

| Cerebellum | Low |

Table 1: Summary of ADGRB1 (this compound) mRNA expression levels across 12 human brain regions from the GTEx database.[15] Qualitative descriptions are based on relative nTPM values reported in literature.

Immunohistochemical studies complement this mRNA data, showing this compound protein is highly expressed in the neuropil of the cortex, thalamus, striatum, and hippocampus, while being largely absent from white matter tracts like the corpus callosum.[9] Cellularly, this compound expression is confirmed in neurons, astrocytes, and to a lesser extent, in microglia.[2][3][9]

Signaling Pathways Involving this compound

This compound mediates its diverse functions through several distinct intracellular signaling pathways. These can be broadly categorized into G protein-independent pathways related to phagocytosis and synaptogenesis, and G protein-dependent pathways.

3.1 Phagocytosis Signaling

As a phosphatidylserine receptor, this compound plays a crucial role in recognizing and clearing apoptotic cells. This process is vital for tissue homeostasis and preventing inflammation in the brain. The binding of this compound to phosphatidylserine on an apoptotic cell initiates a cascade involving the recruitment of the intracellular adaptor protein ELMO1 and its partner Dock180. This complex then acts as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1, leading to its activation.[9][12] Activated Rac1 drives the cytoskeletal actin remodeling necessary for the phagocyte to extend its membrane and engulf the apoptotic target.[9]

3.2 Synaptogenesis Signaling

In hippocampal and cortical neurons, this compound is enriched at the postsynaptic density (PSD) and is essential for the formation of dendritic spines and excitatory synapses.[10] It accomplishes this in part by recruiting a different set of signaling molecules. The C-terminal PDZ-binding motif of this compound interacts with a complex containing the polarity protein Par3 and the Rac-GEF Tiam1.[10][12] This interaction localizes Tiam1 to the synapse, leading to localized Rac1 activation and the subsequent actin remodeling required for spine growth and maturation.[10]

Experimental Protocols for Studying this compound Expression

Accurate assessment of gene and protein expression is fundamental to understanding the role of this compound. Methodologies like in situ hybridization (for mRNA) and immunohistochemistry (for protein) are particularly powerful for providing cellular and spatial resolution in complex tissues like the brain.[16]

4.1 Workflow for In Situ Hybridization (ISH)

The following diagram outlines a typical workflow for detecting this compound mRNA in brain sections. This technique uses a labeled RNA probe complementary to the target this compound mRNA sequence.

4.2 Detailed In Situ Hybridization Protocol

This protocol is a synthesized methodology based on standard procedures for detecting mRNA in mouse brain sections.[16][17][18]

-

Tissue Preparation and Sectioning :

-

Perfuse adult mouse with 1x PBS followed by 4% paraformaldehyde (PFA) in PBS.[17]

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the tissue by immersion in 20-30% sucrose solution at 4°C until it sinks.[17][18]

-

Embed the tissue in OCT compound and freeze rapidly. Store at -80°C.

-

Cut 12-22µm thick coronal sections using a cryostat and mount on RNase-free, coated slides (e.g., SuperFrost Plus).[17] Dry slides for at least 2 hours at room temperature.[17]

-

-

Probe Synthesis :

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe for this compound. The optimal probe length is 400-700bp.[17]

-

-

Hybridization :

-

Equilibrate sections in PBS, then treat with Proteinase K to improve probe penetration.

-

Perform a pre-hybridization step in hybridization buffer (e.g., containing 50% formamide, 2X SSC) for at least 1 hour at 60-65°C.[18]

-

Dilute the DIG-labeled this compound probe in fresh hybridization solution (e.g., 0.1-0.2 ng/µL).[17] Denature the probe by heating to 85°C for 5 minutes, then rapidly cool on ice.[17]

-

Apply the probe solution to the sections, cover with a coverslip, and incubate overnight (12-16 hours) in a humidified chamber at 65°C.[17]

-

-

Washing and Antibody Incubation :

-

Perform a series of high-stringency washes using SSC buffers at 65°C to remove the non-specifically bound probe.[17][18]

-

Wash sections in a suitable buffer (e.g., MABT) and block with a blocking solution for at least 1 hour to prevent non-specific antibody binding.[19]

-

Incubate sections overnight at 4°C with an alkaline phosphatase (AP)-conjugated anti-DIG antibody diluted in blocking solution.[19]

-

-

Detection and Imaging :

-

Wash thoroughly to remove unbound antibody.

-

Equilibrate in a detection buffer (e.g., pH 9.5).

-

Incubate sections in a chromogenic substrate solution containing NBT/BCIP in the dark. Monitor color development, which can take from 30 minutes to several hours.[17]

-

Stop the reaction by washing in water.

-

Dehydrate the sections through an ethanol series, clear with xylene, and mount with a coverslip.

-

Image the sections using a brightfield microscope.

-

4.3 Immunohistochemistry (IHC) for this compound Protein

Detecting this compound protein follows a similar workflow but uses a specific primary antibody against a this compound epitope.

-

Tissue Preparation : Similar to ISH, but perfusion and fixation are critical.

-

Antigen Retrieval : Often required to unmask the epitope. This can involve heat-induced (e.g., citrate buffer) or enzymatic methods.

-

Blocking : Incubate sections in a blocking buffer (e.g., containing normal serum and a detergent like Triton X-100) to minimize non-specific antibody binding.

-

Primary Antibody Incubation : Incubate with a validated primary antibody against this compound (directed against N- or C-terminal epitopes) overnight at 4°C.[9]

-

Secondary Antibody Incubation : After washing, incubate with a biotinylated or fluorophore-conjugated secondary antibody that recognizes the primary antibody's host species.

-

Signal Detection : For biotinylated antibodies, use an avidin-biotin complex (ABC) method followed by a chromogen like DAB. For fluorescent antibodies, proceed directly to mounting and imaging.

-

Imaging : Use a brightfield or fluorescence microscope for analysis.

Conclusion and Implications for Drug Development

This compound is a multifaceted receptor with significant roles in synaptic health and immune function within the brain. Its high expression in key regions like the cortex and hippocampus underscores its importance in cognitive processes. The signaling pathways it governs—particularly Rac1 activation for both synaptic plasticity and phagocytosis—present compelling targets for therapeutic intervention.[9][10]

For drug development professionals, understanding the precise localization and function of this compound is critical. Targeting this compound could offer novel strategies for:

-

Neurodegenerative Diseases : Enhancing this compound-mediated phagocytosis could help clear pathological protein aggregates or cellular debris.

-

Brain Tumors : Restoring this compound expression or function in tumors like glioblastoma could inhibit angiogenesis and tumor growth.[13][20]

-

Psychiatric Disorders : Modulating this compound's role in synaptogenesis could be relevant for disorders characterized by synaptic deficits.[12]

The detailed protocols and pathway diagrams provided in this guide offer a robust framework for initiating or advancing research into this important brain-specific receptor.

References

- 1. Brain-specific angiogenesis inhibitor 1 - Wikipedia [en.wikipedia.org]

- 2. Brain-specific Angiogenesis Inhibitor-1 Signaling, Regulation, and Enrichment in the Postsynaptic Density - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brain-specific angiogenesis inhibitor 1 (this compound) is expressed in human cerebral neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding the Role of the BAI Subfamily of Adhesion G Protein-Coupled Receptors (GPCRs) in Pathological and Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging roles for the this compound protein family in the regulation of phagocytosis, synaptogenesis, neurovasculature, and tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emerging roles for the this compound protein family in the regulation of phagocytosis, synaptogenesis, neurovasculature, and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ETD | The ADGRB1 receptor (this compound): A key player in phagocytosis, brain development, and neurological disease | ID: n009w3816 | Tesis y Disertaciones Electrónicas de Emory [etd.library.emory.edu]

- 9. Brain-Specific Angiogenesis Inhibitor-1 expression in astrocytes and neurons: implications for its dual function as an apoptotic engulfment receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Adhesion-GPCR this compound Promotes Excitatory Synaptogenesis by Coordinating Bidirectional Trans-synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Adhesion-GPCR this compound Promotes Excitatory Synaptogenesis by Coordinating Bidirectional Trans-synaptic Signaling | Journal of Neuroscience [jneurosci.org]

- 12. The BAI Subfamily of Adhesion GPCRs: Synaptic Regulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Brain Angiogenesis Inhibitor 1 Is Differentially Expressed in Normal Brain and Glioblastoma Independently of p53 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 15. Novel Isoforms of Adhesion G Protein-Coupled Receptor B1 (ADGRB1/BAI1) Generated from an Alternative Promoter in Intron 17 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Step-by-Step In Situ Hybridization Method for Localizing Gene Expression Changes in the Brain | Springer Nature Experiments [experiments.springernature.com]

- 17. In-situ hybridization for mouse brain sections [bio-protocol.org]

- 18. e-century.us [e-century.us]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. mdpi.com [mdpi.com]

The Discovery and Initial Characterization of BAI1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a transmembrane protein that has emerged as a critical player in a diverse range of physiological and pathological processes. Initially identified in a screen for genes regulated by the tumor suppressor p53, this compound was first characterized for its anti-angiogenic and anti-tumorigenic properties.[1][2] Subsequent research has unveiled its multifaceted roles in phagocytosis of apoptotic cells, innate immunity, and synaptic function.[3][4][5] This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, with a focus on its key functions, signaling pathways, and the experimental methodologies used to elucidate them.

Discovery and Gene Structure

This compound was first identified as a gene containing a functional p53-binding site within an intron, suggesting its role as a downstream effector of the p53 tumor suppressor pathway.[6] The human ADGRB1 gene is located on chromosome 8q24.[2] The this compound protein is a member of the adhesion G protein-coupled receptor (GPCR) family, characterized by a large N-terminal extracellular domain (ECD), a seven-transmembrane domain, and a C-terminal intracellular domain.[2] The ECD of this compound contains several functional motifs, including five thrombospondin type 1 repeats (TSRs), which are crucial for its interaction with various ligands.[2]

Key Functions and Characterization

Anti-Angiogenic and Anti-Tumorigenic Activities

The initial functional characterization of this compound centered on its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The extracellular domain of this compound, particularly a 120-kDa fragment termed Vasculostatin-120, is proteolytically cleaved and secreted, where it exerts its anti-angiogenic effects.[7] Studies have shown that overexpression of this compound can suppress tumor growth by inhibiting angiogenesis.[7]

Role in Phagocytosis of Apoptotic Cells

A pivotal discovery in the characterization of this compound was its role as a phagocytic receptor. This compound recognizes phosphatidylserine (PtdSer), an "eat-me" signal exposed on the surface of apoptotic cells.[3][4][5][8] This interaction is mediated by the TSRs in the extracellular domain of this compound.[3] Upon binding to PtdSer, this compound initiates a signaling cascade that leads to the engulfment and clearance of the apoptotic cell. This function is critical for tissue homeostasis and the prevention of autoimmunity.

Function as a Pattern Recognition Receptor

Beyond its role in clearing apoptotic cells, this compound also functions as a pattern recognition receptor (PRR) in the innate immune system. It can directly bind to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, through its TSRs.[9] This interaction facilitates the phagocytosis of bacteria by macrophages, highlighting a direct role for this compound in host defense against microbial pathogens.

Regulation of Synaptic Function

More recent studies have implicated this compound in the regulation of synapse development and function. This compound is expressed in the brain and can interact with several synaptic scaffolding proteins through its C-terminal PDZ-binding motif.[1][10] These interactions are thought to be important for the formation and maintenance of dendritic spines and the regulation of synaptic plasticity.[1]

Signaling Pathways

The diverse functions of this compound are mediated by distinct intracellular signaling pathways.

ELMO/Dock180/Rac1 Pathway in Phagocytosis

Diagram of the this compound-mediated phagocytosis signaling pathway:

Caption: this compound-mediated phagocytosis signaling pathway.

Gα12/13-RhoA Pathway in Synaptic Function

In the context of synaptic regulation, this compound has been shown to signal through a G protein-dependent pathway. Specifically, this compound can couple to Gα12/13 heterotrimeric G proteins to activate the small GTPase RhoA.[1][10] This pathway is thought to be important for the regulation of dendritic spine morphology and synaptic plasticity.[1][2]

Diagram of the this compound-mediated RhoA activation pathway:

Caption: this compound-mediated RhoA activation pathway.

Quantitative Data

| Interacting Partner | Domain/Motif on this compound | Functional Consequence |

| Phosphatidylserine (PtdSer) | Thrombospondin Type 1 Repeats (TSRs) | Phagocytosis of apoptotic cells |

| Lipopolysaccharide (LPS) | Thrombospondin Type 1 Repeats (TSRs) | Phagocytosis of Gram-negative bacteria |

| ELMO1 | Intracellular C-terminus | Activation of Rac1 and phagocytosis |

| Dock180 | (via ELMO1) | Activation of Rac1 and phagocytosis |

| Gα12/13 | Intracellular loops | Activation of RhoA |

| PSD-95 | C-terminal PDZ-binding motif | Synaptic scaffolding |

| MAGI-1 | C-terminal PDZ-binding motif | Synaptic scaffolding |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for this compound Interaction with PSD-95

Objective: To determine if this compound physically interacts with the synaptic scaffolding protein PSD-95 in a cellular context.

Methodology:

-

Cell Lysis:

-

Culture cells (e.g., HEK293T cells co-transfected with this compound and PSD-95 expression vectors, or brain tissue lysates) and wash with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Incubate the cleared cell lysate with an antibody specific for this compound (or PSD-95) overnight at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of lysate with a non-specific IgG antibody.

-

Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against PSD-95 (or this compound) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Workflow for Co-Immunoprecipitation of this compound and PSD-95:

Caption: Co-Immunoprecipitation Workflow.

Rac1 Activation Assay (G-LISA or Pull-down)

Objective: To measure the activation of the small GTPase Rac1 in response to this compound signaling.

Methodology:

-

Cell Stimulation:

-

Culture cells expressing this compound (e.g., macrophages or transfected HEK293T cells).

-

Stimulate the cells with a this compound ligand, such as apoptotic cells or LPS, for various time points.

-

-

Cell Lysis:

-

Rapidly lyse the cells in a lysis buffer provided with a commercial Rac1 activation assay kit (e.g., G-LISA or pull-down assay kit). This buffer is designed to preserve the GTP-bound state of Rac1.

-

Clarify the lysate by centrifugation.

-

-

Affinity Capture of Active Rac1:

-

Washing:

-

Wash the beads or the microplate wells to remove unbound proteins.

-

-

Detection:

-

For Pull-down Assay: Elute the bound Rac1-GTP, separate by SDS-PAGE, and detect by Western blotting using a Rac1-specific antibody.

-

For G-LISA Assay: Add a Rac1-specific primary antibody followed by a secondary antibody conjugated to HRP. Measure the absorbance after adding a colorimetric substrate.

-

Workflow for Rac1 Activation Pull-down Assay:

Caption: Rac1 Activation Pull-down Assay Workflow.

In Vitro Angiogenesis (Tube Formation) Assay

Objective: To assess the anti-angiogenic activity of the secreted extracellular domain of this compound (Vasculostatin-120).

Methodology:

-

Preparation of Matrigel Plates:

-

Cell Seeding and Treatment:

-

Seed endothelial cells (e.g., HUVECs) onto the solidified Matrigel.

-

Treat the cells with different concentrations of purified Vasculostatin-120 or conditioned media from cells expressing this compound.

-

Include a positive control (e.g., VEGF) and a negative control (vehicle).

-

-

Incubation and Visualization:

-

Incubate the plate at 37°C for 4-18 hours.

-

Monitor the formation of capillary-like tube structures using a phase-contrast microscope.

-

-

Quantification:

-

Capture images of the tube networks.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of enclosed loops using image analysis software.

-

Conclusion

The discovery and initial characterization of this compound have revealed a protein with a remarkable diversity of functions, from inhibiting tumor growth to clearing cellular debris and regulating synaptic communication. Its dual signaling capacity, through both G protein-dependent and -independent pathways, underscores its complexity and adaptability in different cellular contexts. The experimental approaches detailed in this guide have been instrumental in uncovering these fundamental aspects of this compound biology. As research continues, a deeper understanding of the quantitative aspects of this compound interactions and the development of more refined experimental models will be crucial for translating this knowledge into therapeutic strategies for a range of diseases, including cancer and neurological disorders.

References

- 1. Brain-specific Angiogenesis Inhibitor-1 Signaling, Regulation, and Enrichment in the Postsynaptic Density - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Isoforms of Adhesion G Protein-Coupled Receptor B1 (ADGRB1/BAI1) Generated from an Alternative Promoter in Intron 17 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is an engulfment receptor for apoptotic cells upstream of the ELMO/Dock180/Rac module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Phagocytosis: Our Current Understanding of a Universal Biological Process [frontiersin.org]

- 5. Microglia-Mediated Phagocytosis in Alzheimer’s Disease: Mechanisms, Heterogeneity, and Therapeutic Insights [mdpi.com]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. The BAI Subfamily of Adhesion GPCRs: Synaptic Regulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Brain-specific angiogenesis inhibitor-1 signaling, regulation, and enrichment in the postsynaptic density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. cellbiolabs.com [cellbiolabs.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. n-genetics.com [n-genetics.com]

- 20. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

BAI1: A Multifaceted Tumor Suppressor in Glioblastoma Multiforme

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid growth, diffuse infiltration, and profound vascularization.[1][2][3][4][5] The intricate biology of GBM presents significant therapeutic challenges, necessitating the exploration of novel molecular targets.[6] Brain-specific angiogenesis inhibitor 1 (BAI1), also known as ADGRB1, has emerged as a critical tumor suppressor in GBM, with its expression being significantly downregulated or lost in the majority of these tumors compared to normal brain tissue.[7][8][9][10] This technical guide provides a comprehensive overview of this compound's role in GBM, detailing its tumor-suppressive functions, associated signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

The Tumor Suppressive Functions of this compound in Glioblastoma

This compound, a member of the adhesion G protein-coupled receptor (GPCR) family, exerts its tumor-suppressive effects in glioblastoma through multiple mechanisms, primarily centered around the inhibition of angiogenesis, suppression of tumor invasion, and regulation of key signaling pathways.[9][11]

Anti-Angiogenic Properties

A hallmark of glioblastoma is its extensive vascularity, a process heavily reliant on angiogenesis.[1][2] this compound potently inhibits this process.[1][9] The extracellular domain of this compound contains thrombospondin type-1 repeats (TSRs), which are known for their anti-angiogenic activity.[7][8] Restoration of this compound expression in glioblastoma cells has been shown to significantly impair angiogenesis, leading to extensive necrosis and reduced intratumoral vascular density in vivo.[1][2] A secreted fragment of this compound, termed Vasculostatin (Vstat120), also demonstrates potent anti-angiogenic and anti-tumor effects.[11]

Inhibition of Tumor Invasion and Metastasis

The highly invasive nature of glioblastoma cells is a major contributor to tumor recurrence and therapeutic failure.[3][4][12] Loss of this compound expression is correlated with a more invasive, mesenchymal phenotype in GBM.[3][4][5] Re-expression of this compound in GBM cells suppresses this mesenchymal gene expression and dramatically curtails brain tumor invasion in preclinical models.[3][4] This anti-invasive function is partly mediated by the N-terminal TSR of this compound, which inhibits the maturation of TGF-β1, a key driver of the epithelial-to-mesenchymal transition (EMT).[3][4]

Regulation of Key Signaling Pathways

This compound is intricately involved in several signaling pathways that are crucial for glioblastoma pathogenesis. These include its interactions with p53, the Rac1 pathway, and its role in phagocytosis.

Quantitative Data on this compound's Tumor Suppressive Effects

The following tables summarize key quantitative findings from studies investigating the tumor-suppressive role of this compound in glioblastoma.

| Parameter | Experimental System | Control Group | This compound Expression Group | Percentage Change | Reference |

| This compound Protein Expression | Human Glioblastoma Samples (n=37) | Normal Brain (100% positive) | 35% positive | -65% | [7] |

| This compound Protein Expression | Glioma Cell Lines (n=28) | Normal Brain | 0% positive | -100% | [7] |

| Tumor Growth | Subcutaneous U373MG Xenografts | AdLacZ-transduced | Adthis compound-transduced | Significant impairment | [1][2] |

| Survival | Intracerebral U373MG Xenografts | AdLacZ-transduced | Adthis compound-transduced | Increased survival | [1][2] |

| Angiogenesis | In vivo neovascularization assay (SCID mice) | Control treated cells | Adthis compound-transduced cells | Significantly impaired | [1][2] |

| Tumor Cell Migration | Transfected glioma cells | Control | This compound transfected | Decreased (p < 0.001) | [9] |

Signaling Pathways Involving this compound

This compound's function as a tumor suppressor is underpinned by its involvement in critical cellular signaling pathways.

This compound and the p53 Pathway

Initially identified as a p53-target gene, the relationship between this compound and the tumor suppressor p53 is complex.[7][13] While some studies suggest a direct transcriptional regulation by p53, others have not confirmed this link in glioma cells.[7] However, a crucial interaction has been identified where this compound can protect p53 from Mdm2-mediated degradation, thereby stabilizing p53 and enhancing its tumor-suppressive function.[4][5][9][14]

Caption: this compound inhibits Mdm2-mediated ubiquitination and degradation of p53.

This compound, ELMO1, and Rac1 Signaling in Cell Migration

This compound plays a role in regulating cell migration and cytoskeletal dynamics through its interaction with the ELMO1/Dock180 complex, which acts as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1.[15][16] Activation of Rac1 is a key driver of cell motility and invasion in glioblastoma.[17] By modulating this pathway, this compound can influence the invasive properties of glioma cells.

Caption: this compound regulates cell migration through the ELMO1/Dock180/Rac1 pathway.

This compound and TGF-β Signaling

Recent findings have illuminated a connection between this compound and the TGF-β signaling pathway, a critical regulator of the mesenchymal phenotype in glioblastoma.[3][4] The N-terminal thrombospondin type 1 repeat (TSR#1) of this compound has been shown to inhibit the maturation of TGF-β1, thereby suppressing its pro-invasive functions.[3][4]

Caption: this compound's TSR#1 inhibits TGF-β1 maturation, suppressing mesenchymal invasion.

Epigenetic Silencing of this compound in Glioblastoma

The loss of this compound expression in glioblastoma is not primarily due to genetic mutations but rather through epigenetic silencing.[3][5][18] Hypermethylation of the this compound promoter region leads to its transcriptional repression.[18][19] This process is mediated by the methyl-CpG-binding domain protein 2 (MBD2), which binds to the methylated this compound promoter and silences its expression.[3][5][18] Reactivation of this compound expression can be achieved using DNA demethylating agents or by inhibiting MBD2.[18][19]

Caption: Epigenetic silencing of this compound in GBM and therapeutic reactivation strategies.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound in glioblastoma.

Adenoviral Transduction of Glioblastoma Cells

Objective: To exogenously express this compound in glioblastoma cell lines that have lost its expression.

Protocol:

-

Vector: A replication-deficient adenoviral vector encoding the full-length human this compound cDNA (Adthis compound) is utilized. A control vector, such as one encoding LacZ (AdLacZ), is used for comparison.[1][2]

-

Cell Culture: Human glioblastoma cell lines (e.g., U373MG, U87MG) are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Transduction: Cells are infected with Adthis compound or AdLacZ at a specific multiplicity of infection (MOI) for a defined period (e.g., 2 hours) in serum-free media.

-

Post-transduction: The virus-containing medium is replaced with complete medium, and cells are incubated for 24-48 hours to allow for gene expression.

-

Verification: this compound expression is confirmed by Western blot and/or RT-PCR analysis.[1][2]

In Vivo Tumor Xenograft Models

Objective: To assess the effect of this compound expression on glioblastoma tumor growth and angiogenesis in vivo.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor cells.

-

Cell Preparation: Glioblastoma cells transduced with Adthis compound or a control vector are harvested and resuspended in a suitable medium (e.g., sterile PBS).

-

Implantation:

-

Subcutaneous Model: A defined number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of the mice. Tumor volume is measured regularly using calipers.[1][2]

-

Intracerebral Model: A stereotactic apparatus is used to inject a smaller number of cells (e.g., 1 x 10^5) into the brain (e.g., striatum) of the mice. Animal survival is monitored.[1][2]

-

-

Analysis: At the end of the experiment, tumors are excised, and tissues are processed for histological analysis (e.g., H&E staining for necrosis) and immunohistochemistry (e.g., CD31 staining for vascular density).

Immunohistochemistry (IHC) for this compound Expression

Objective: To detect the presence and localization of this compound protein in tissue sections.

Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections of glioblastoma and normal brain are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate buffer, pH 6.0).

-

Blocking: Non-specific binding is blocked using a blocking solution (e.g., 5% normal goat serum).

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for this compound overnight at 4°C.

-

Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogen (e.g., DAB) are used for detection.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

-

Analysis: The staining intensity and distribution of this compound are evaluated under a microscope.

Therapeutic Implications and Future Directions

The consistent loss of this compound expression in glioblastoma and its potent tumor-suppressive functions make it an attractive therapeutic target.[1][9][20] Strategies aimed at restoring this compound function are being actively explored.

-

Gene Therapy: Delivery of the this compound gene using viral vectors, such as oncolytic herpes simplex viruses (oHSVs) engineered to express this compound or its active fragment Vstat120, has shown promise in preclinical models.[9][11][20]

-

Epigenetic Modulators: Drugs that inhibit DNA methylation or MBD2 could reactivate endogenous this compound expression, offering a novel therapeutic avenue.[3][18][19]

Future research should focus on optimizing delivery methods for this compound-based therapies to the brain, further elucidating the downstream signaling events regulated by this compound, and exploring combination therapies that leverage this compound's multifaceted tumor-suppressive activities. A deeper understanding of the intricate roles of this compound will undoubtedly pave the way for more effective treatments for glioblastoma multiforme.

References

- 1. Antiangiogenic activity of this compound in vivo: implications for gene therapy of human glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ANGI-08. EPIGENETIC REACTIVATION OF this compound SUPPRESSES TUMOR INVASION, RECURRENCE, AND SPINAL METASTASIS BY PREVENTING TGFΒ1-INDUCED MESENCHYMAL SWITCH IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ANGI-14. EPIGENETIC REACTIVATION OF this compound SUPPRESSES TUMOR INVASION BY PREVENTING TGFβ1-INDUCED MESENCHYMAL SWITCH IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Experimental models and tools to tackle glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brain Angiogenesis Inhibitor 1 Is Differentially Expressed in Normal Brain and Glioblastoma Independently of p53 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brain angiogenesis inhibitor 1 is differentially expressed in normal brain and glioblastoma independently of p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic Application of Brain-Specific Angiogenesis Inhibitor 1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 11. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 12. Specific protein identified as regulator of glioblastoma tumor migration | EurekAlert! [eurekalert.org]

- 13. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. Understanding the Role of the BAI Subfamily of Adhesion G Protein-Coupled Receptors (GPCRs) in Pathological and Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aberrant Rac pathway signalling in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Therapeutic Application of Brain-Specific Angiogenesis Inhibitor 1 for Cancer Therapy - ProQuest [proquest.com]

The Pivotal Role of BAI1 in Orchestrating Synaptogenesis: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the multifaceted role of the adhesion G protein-coupled receptor, Brain-Specific Angiogenesis Inhibitor 1 (BAI1), in the intricate process of synapse formation is now available for researchers, scientists, and drug development professionals. This document elucidates the core molecular mechanisms through which this compound governs the development and maturation of excitatory synapses, presenting a synthesis of key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Brain-Specific Angiogenesis Inhibitor 1 (this compound) has emerged as a critical postsynaptic regulator of excitatory synaptogenesis.[1] Its function is crucial for the proper wiring of the central nervous system, and dysregulation of this compound has been implicated in various neurological and psychiatric disorders. This guide provides an in-depth exploration of the molecular machinery directed by this compound to orchestrate the formation of synapses, the fundamental units of neural communication.

Core Signaling Mechanisms of this compound in Synaptogenesis

This compound employs a sophisticated network of signaling pathways to control synapse development, acting through forward, reverse, and lateral signaling paradigms. These mechanisms collectively ensure the precise coordination of pre- and postsynaptic development.

Forward Signaling: Orchestrating Postsynaptic Development

This compound's role in postsynaptic development is primarily mediated through the activation of the small GTPase Rac1, a master regulator of the actin cytoskeleton. This activation is achieved through two distinct mechanisms:

-

Recruitment of the Par3/Tiam1 Polarity Complex: this compound interacts with the Par3/Tiam1 polarity complex, recruiting it to dendritic spines.[2] Tiam1, a Rac1 guanine nucleotide exchange factor (GEF), then locally activates Rac1, driving the actin remodeling necessary for spine morphogenesis and synapse formation.[2][3] This interaction is crucial, as the recruitment of Par3/Tiam1 to synaptic sites is dependent on this compound.[2]

-

Stachel-Dependent Activation: this compound can also induce Rac1 activation through a "Stachel"-dependent mechanism.[4][5][6] This involves a tethered agonist sequence within the receptor itself that, upon activation, leads to a conformational change and subsequent signaling. Treatment of neurons with a peptide mimicking this Stachel sequence has been shown to increase Rac1 activation and promote spinogenesis and synaptogenesis.[4][5][7]

In addition to Rac1 activation, this compound also plays a critical role in the stabilization of the key postsynaptic scaffolding protein, Postsynaptic Density-95 (PSD-95). This compound achieves this by interacting with the E3 ubiquitin ligase MDM2 and inhibiting its ability to polyubiquitinate PSD-95, thereby preventing its degradation.[8][9] This stabilization of PSD-95 is essential for the structural integrity and function of the postsynaptic density.

Reverse Signaling: Instructing Presynaptic Differentiation

This compound can signal trans-synaptically to induce the differentiation of the presynaptic terminal.[4][5][6] Through its extracellular domain, this compound can promote the clustering of presynaptic components, such as the vesicular glutamate transporter 1 (vGluT1), in contacting axons.[6] This bidirectional communication is a hallmark of synaptogenic proteins and underscores the role of this compound as a key organizer of the synaptic cleft.

Lateral Signaling: Cooperating with Neuroligin-1

This compound engages in lateral interactions within the postsynaptic membrane, most notably with Neuroligin-1 (NRLN1), another critical synaptogenic cell-adhesion molecule.[6] This interaction facilitates the synaptogenic function of NRLN1, suggesting a cooperative mechanism where this compound and NRLN1 work in concert to promote spine growth and synapse development.

G-Protein Dependent Signaling: The Role of RhoA

Beyond its role in initial synapse formation, this compound can also couple to heterotrimeric G proteins, specifically Gα12/13, to activate the RhoA signaling pathway.[10][11] This pathway appears to be more involved in the later stages of dendritic development, contributing to the cessation of dendritic growth and the stabilization of the dendritic arbor.[12]

Quantitative Insights into this compound Function

The functional significance of this compound in synaptogenesis is underscored by quantitative data from various experimental models. These data provide a clear picture of the consequences of this compound loss-of-function.

| Parameter | Experimental Condition | Observation | Reference |

| Spine Density | This compound knockdown in hippocampal pyramidal neurons (in vivo) | ~50% reduction | [1] |

| Spine Length | This compound knockdown in hippocampal pyramidal neurons (in vivo) | Increased | [1] |

| Spine Head Size | This compound knockdown in hippocampal pyramidal neurons (in vivo) | Decreased | [1] |

| PSD Thickness | This compound knockout mice (hippocampal neurons) | ~40% reduction (30.5 ± 0.7 nm in WT vs. 18.7 ± 0.5 nm in KO) | [8][13] |

| PSD-95 Protein Levels | This compound knockout mice (brain) | ~50% reduction | [8][14] |

| Rac1 Activation | Treatment with this compound-Stachel peptide (14 DIV neurons) | Significant increase | [4][5] |

Visualizing the this compound Signaling Network

To provide a clear visual representation of the complex signaling pathways regulated by this compound, the following diagrams have been generated using the Graphviz DOT language.

Caption: this compound Signaling Pathways in Synaptogenesis.

Key Experimental Methodologies

This section provides an overview of the essential experimental protocols used to elucidate the function of this compound in synaptogenesis.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

Objective: To determine if this compound physically interacts with its putative binding partners (e.g., Tiam1, MDM2, Neuroligin-1).

Protocol Outline:

-

Cell Lysis: Lyse cultured cells (e.g., HEK293T cells co-transfected with tagged this compound and the protein of interest, or primary neurons) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., anti-BAI1 antibody) overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the "prey" protein to detect the interaction.

Caption: Co-Immunoprecipitation Experimental Workflow.

Dendritic Spine Density and Morphology Analysis

Objective: To quantify the changes in dendritic spine number and shape in neurons with manipulated this compound expression.

Protocol Outline:

-

Neuronal Culture and Transfection: Culture primary hippocampal or cortical neurons and transfect them with constructs to either knockdown (shRNA) or overexpress this compound. A fluorescent protein (e.g., GFP) is often co-transfected to visualize neuronal morphology.

-

Immunocytochemistry: At a specific time point (e.g., DIV 14-21), fix the neurons and perform immunocytochemistry if needed.

-

Image Acquisition: Acquire high-resolution images of the dendritic arbors of transfected neurons using a confocal microscope.

-

Image Analysis: Use image analysis software (e.g., ImageJ with NeuronJ plugin, or Imaris) to trace dendrites and identify and count dendritic spines.

-

Quantification: Measure spine density (number of spines per unit length of dendrite), spine length, and head diameter. Statistical analysis is then performed to compare different experimental conditions.

Rac1/RhoA Activation Assays

Objective: To measure the levels of active (GTP-bound) Rac1 or RhoA in response to this compound signaling.

Protocol Outline (Pull-down Assay):

-

Cell Treatment and Lysis: Treat cells (e.g., with a this compound-Stachel peptide or after this compound overexpression) and lyse them in a buffer that preserves GTPase activity.

-

Affinity Precipitation: Incubate the cell lysates with beads coupled to a protein that specifically binds to the active form of the GTPase (e.g., PAK-PBD for Rac1, Rhotekin-RBD for RhoA).

-

Washing: Wash the beads to remove unbound proteins.

-

Elution and Western Blot: Elute the bound GTPases and quantify their levels by Western blotting using an antibody specific to Rac1 or RhoA. The results are typically normalized to the total amount of the respective GTPase in the cell lysate.

Caption: Rac1/RhoA Activation Assay Workflow.

Conclusion

This compound stands as a central molecular switch in the intricate process of synaptogenesis. Its ability to integrate multiple signaling pathways, engage in bidirectional communication across the synapse, and cooperate with other key synaptic organizers highlights its importance in establishing the precise connectivity of the brain. A thorough understanding of the mechanisms outlined in this guide is paramount for researchers and clinicians seeking to unravel the complexities of brain development and devise novel therapeutic strategies for a range of neurological and psychiatric conditions. The detailed methodologies and quantitative data presented herein provide a solid foundation for future investigations into the fascinating biology of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The adhesion-GPCR this compound regulates synaptogenesis by controlling the recruitment of the Par3/Tiam1 polarity complex to synaptic sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Adhesion-GPCR this compound Regulates Synaptogenesis by Controlling the Recruitment of the Par3/Tiam1 Polarity Complex to Synaptic Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Adhesion-GPCR this compound Promotes Excitatory Synaptogenesis by Coordinating Bidirectional Trans-synaptic Signaling | Journal of Neuroscience [jneurosci.org]

- 5. The Adhesion-GPCR this compound Promotes Excitatory Synaptogenesis by Coordinating Bidirectional Trans-synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Adhesion-GPCR this compound Promotes Excitatory Synaptogenesis by Coordinating Bidirectional Trans-synaptic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound regulates spatial learning and synaptic plasticity in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound regulates spatial learning and synaptic plasticity in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Brain-specific angiogenesis inhibitor-1 signaling, regulation, and enrichment in the postsynaptic density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The adhesion-GPCR this compound shapes dendritic arbors via Bcr-mediated RhoA activation causing late growth arrest | eLife [elifesciences.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Brain-Specific Angiogenesis Inhibitor 1 (BAI1)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brain-Specific Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a multifaceted transmembrane protein belonging to the adhesion G protein-coupled receptor (aGPCR) family.[1][2] Initially identified as a gene inducible by the p53 tumor suppressor, this compound is highly expressed in the brain, particularly in neurons, astrocytes, and microglia.[3][4][5] Its functions are diverse, ranging from the inhibition of angiogenesis and tumor suppression to the regulation of synaptogenesis and the clearance of apoptotic cells.[3][4] This guide provides a comprehensive overview of the this compound protein structure, its functional domains, and the signaling pathways it governs, offering critical insights for research and therapeutic development.

This compound Protein Structure and Functional Domains

Extracellular Domain (ECD)

The extensive ECD of this compound is responsible for its adhesive functions and ligand recognition. It contains several conserved domains:

Transmembrane (7TM) Domain

The 7TM domain anchors the protein in the plasma membrane and is the core signaling component, coupling to intracellular G proteins.[4][5] Removal of the N-terminus has been shown to enhance constitutive signaling through Gα12/13 and the Rho pathway, suggesting the ECD holds the 7TM domain in an inactive state.[3][5]

Intracellular Domain (ICD)

The C-terminal intracellular tail contains key motifs for downstream signaling and protein-protein interactions:

-

ELMO1 Binding Region: The ICD contains a conserved helical region that directly binds to the Engulfment and Cell Motility 1 (ELMO1) protein.[2][7] This interaction is critical for recruiting the DOCK180/Rac1 signaling module during phagocytosis.[2]

-

PDZ-Binding Motif (PBM): At its extreme C-terminus, this compound has a QTEV motif that binds to PDZ domains of various synaptic scaffolding proteins, including PSD-95, MAGI-1, MAGI-3, and SAP97.[3][4][9] These interactions are vital for localizing this compound to the postsynaptic density and regulating synapse formation and stability.[3][4]

Quantitative Data: Domain Architecture of Human this compound

The following table summarizes the approximate amino acid positions of the key functional domains within the canonical human this compound (ADGRB1) protein (UniProt: O14514).

| Domain/Motif | Approximate Amino Acid Position | Function |

| Signal Peptide | 1-21 | Directs protein to the secretory pathway |

| Thrombospondin Type 1 Repeats (TSRs) | 45-310 | Ligand binding (Phosphatidylserine, LPS), anti-angiogenesis |

| GPCR Autoproteolysis-Inducing (GAIN) Domain | 600-910 | Mediates autoproteolytic cleavage |

| GPCR Proteolytic Site (GPS) | ~910 | Site of autoproteolytic cleavage |

| 7-Transmembrane (7TM) Domain | 940-1200 | G protein coupling, signal transduction |

| ELMO1 Binding Region | 1250-1350 | Recruitment of the ELMO/DOCK/Rac1 module |

| PDZ-Binding Motif (PBM) | 1582-1585 (QTEV) | Interaction with synaptic scaffolding proteins |

Note: Positions are approximate and may vary slightly based on prediction models and experimental data.

Signaling Pathways and Functions

This compound orchestrates several critical cellular processes through distinct signaling pathways.

Phagocytosis of Apoptotic Cells and Pathogens

This compound is a key pattern recognition receptor that mediates the clearance of apoptotic cells and Gram-negative bacteria.[7][10]

-

Recognition: The TSRs in the this compound ectodomain directly bind to phosphatidylserine (PS) exposed on apoptotic cells or LPS on bacteria.[2][3][7]

-

Engulfment Signaling: This binding event triggers a G protein-independent signaling cascade. The intracellular tail of this compound recruits the ELMO1/Dock180 complex, which functions as a bipartite guanine nucleotide exchange factor (GEF) for the Rho-family GTPase Rac1.[2][11][12] Activated Rac1 then drives the cytoskeletal rearrangements and actin polymerization necessary for the phagocyte to engulf the target.[2][3]

Caption: this compound-mediated phagocytosis signaling pathway.

Anti-Angiogenesis

This compound functions as a potent inhibitor of angiogenesis, primarily through the proteolytic release of its N-terminal fragments.[5][8]

-

Vstat120 Generation: Following autoproteolysis at the GPS site, the entire 120 kDa N-terminal ectodomain, named Vasculostatin-120 (Vstat120), can be released from the cell.[5][8]

-

Vstat40 Generation: Further processing of the N-terminus by matrix metalloproteinase 14 (MMP-14) can release a smaller, 40 kDa fragment known as Vstat40.[5][13]

-

Mechanism of Action: These soluble fragments, containing the TSRs, act as anti-angiogenic factors.[14] Vstat120 has been shown to bind to the CD36 receptor on endothelial cells, inhibiting their migration and proliferation, thereby suppressing new blood vessel formation.[8][15][16]

Caption: Anti-angiogenic signaling by this compound-derived fragments.

G Protein-Dependent Signaling

In addition to its G protein-independent roles, this compound can signal through canonical G protein pathways.

-

Rho Activation: this compound has been shown to couple to Gα12/13 proteins to activate the small GTPase Rho.[3][5] This pathway appears to be constitutively active but is negatively regulated by the large N-terminus.[3]

-

Synaptic Function: In neurons, this compound's C-terminal PDZ-binding motif interacts with the Par3/Tiam1 polarity complex.[3][4] Tiam1 is another Rac-GEF, and this interaction promotes localized Rac1 activation at dendritic spines, which is crucial for synaptogenesis and spine maturation.[3][17]

Experimental Protocols

Protocol 1: In Vitro Phagocytosis Assay

This protocol provides a general workflow to quantify the engulfment of apoptotic cells by phagocytes (e.g., macrophages) expressing this compound.

Caption: Workflow for a quantitative in vitro phagocytosis assay.

Methodology:

-

Target Cell Preparation: Jurkat T cells or thymocytes are induced to undergo apoptosis using UV irradiation or staurosporine treatment. Apoptotic cells are then labeled with a fluorescent dye, such as pHrodo Red, which fluoresces brightly only in the acidic environment of the phagosome, allowing for specific detection of internalized cells.

-

Phagocyte Preparation: Phagocytes (e.g., primary macrophages or a cell line like HEK293T transfected with this compound) are plated in a 24-well plate and allowed to adhere.

-

Co-incubation: Labeled apoptotic cells are added to the phagocyte monolayer at a ratio of approximately 5:1 and incubated for 1-2 hours at 37°C to allow engulfment.

-

Washing: Non-engulfed target cells are removed by washing the wells multiple times with cold phosphate-buffered saline (PBS).

-

Quantification: The extent of phagocytosis is quantified. This can be done by imaging the cells with a fluorescence microscope and calculating a phagocytic index (% of phagocytes that have engulfed at least one target cell × average number of targets per phagocyte). Alternatively, cells can be analyzed by flow cytometry to measure the total fluorescence intensity of the phagocyte population.

Protocol 2: Rhotekin Pulldown Assay for RhoA Activation

This protocol details a method to measure the activation of RhoA downstream of this compound signaling.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured and transfected with plasmids encoding full-length this compound or a constitutively active mutant (e.g., this compound-ΔNT). A vector-only transfection serves as a negative control.

-

Cell Lysis: 24-48 hours post-transfection, cells are serum-starved for 4-6 hours and then lysed in a buffer containing magnesium, which is critical for maintaining the GTP-bound state of Rho proteins.

-

Pulldown of Active RhoA: Cell lysates are clarified by centrifugation. A portion of the supernatant is reserved as the "total RhoA" input control. The remaining lysate is incubated with GST-Rhotekin-RBD beads at 4°C. The Rhotekin-Rho-binding domain (RBD) specifically binds to the active, GTP-bound form of RhoA.

-

Washing and Elution: The beads are washed several times to remove non-specifically bound proteins. The bound proteins are then eluted by boiling in SDS-PAGE sample buffer.

-

Immunoblotting: The eluted samples (active RhoA) and the input samples (total RhoA) are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted using a primary antibody specific for RhoA.

-

Analysis: The resulting bands are quantified using densitometry. The level of RhoA activation is expressed as the ratio of the active RhoA signal to the total RhoA signal.

Conclusion

This compound (ADGRB1) is a complex adhesion GPCR with critical roles in immunity, angiogenesis, and neuroscience. Its modular structure allows it to engage in a wide array of protein-protein and protein-ligand interactions, triggering both G protein-dependent and -independent signaling cascades. The dual function of this compound as a phagocytic receptor and a source of potent anti-angiogenic molecules makes it a compelling target for therapeutic intervention in diseases ranging from cancer to neuroinflammatory disorders. A thorough understanding of its domain functions and signaling mechanisms, facilitated by the methodologies described herein, is essential for harnessing its therapeutic potential.

References

- 1. Brain-specific angiogenesis inhibitor 1 - Wikipedia [en.wikipedia.org]

- 2. This compound is an engulfment receptor for apoptotic cells upstream of the ELMO/Dock180/Rac module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The BAI Subfamily of Adhesion GPCRs: Synaptic Regulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the Role of the BAI Subfamily of Adhesion G Protein-Coupled Receptors (GPCRs) in Pathological and Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brain-specific Angiogenesis Inhibitor-1 Signaling, Regulation, and Enrichment in the Postsynaptic Density - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bai Complexes | The Department of Molecular and Cellular Physiology, The Department of Neurosurgery, and Institute for Stem Cell Biology and Regenerative Medicine | Stanford Medicine [med.stanford.edu]

- 7. pnas.org [pnas.org]

- 8. Vasculostatin inhibits intracranial glioma growth and negatively regulates in vivo angiogenesis through a CD36-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. adhesion G protein-coupled receptor B1 - Creative Biogene [creative-biogene.com]

- 11. scispace.com [scispace.com]

- 12. The Bipartite Rac1 Guanine Nucleotide Exchange Factor Engulfment and Cell Motility 1/Dedicator of Cytokinesis 180 (Elmo1/Dock180) Protects Endothelial Cells from Apoptosis in Blood Vessel Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A proprotein convertase/MMP-14 proteolytic cascade releases a novel 40 kDa vasculostatin from tumor suppressor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Vasculostatin inhibits intracranial glioma growth and negatively regulates in vivo angiogenesis through a CD36-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Adhesion-GPCR this compound Promotes Excitatory Synaptogenesis by Coordinating Bidirectional Trans-synaptic Signaling | Journal of Neuroscience [jneurosci.org]

The Orchestration of Cellular Processes: A Technical Guide to the Interactions of BAI1 with Cell Surface Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain Angiogenesis Inhibitor 1 (BAI1), a member of the adhesion G-protein coupled receptor (aGPCR) family, is a critical regulator of diverse cellular functions, including phagocytosis, synaptogenesis, and angiogenesis. Its multifaceted roles are orchestrated through a complex network of interactions with other cell surface receptors and intracellular signaling molecules. This technical guide provides an in-depth exploration of the known interactions of this compound, focusing on the molecular mechanisms and downstream signaling cascades. We present a comprehensive summary of the current understanding of this compound's interacting partners, structured quantitative data where available, detailed experimental protocols for studying these interactions, and visual representations of the key signaling pathways and experimental workflows.

Introduction

This compound, also known as ADGRB1, is characterized by a large extracellular domain containing thrombospondin type 1 repeats (TSRs) and a hormone-binding domain, followed by a seven-transmembrane region and an intracellular C-terminus. This structure allows this compound to engage with a variety of ligands and partner proteins, thereby initiating distinct intracellular signaling events. Understanding these interactions is paramount for elucidating the physiological and pathological roles of this compound and for the development of novel therapeutic strategies targeting this compound-mediated pathways in diseases such as cancer and neurological disorders.[1][2][3][4]

Interactions of this compound with Cell Surface Receptors and Ligands

This compound's extracellular domain serves as a crucial interface for recognizing and binding to various molecules on the surface of other cells or in the extracellular matrix. These interactions are fundamental to its roles in cell-cell recognition and adhesion.

Phosphatidylserine (PS) Recognition in Apoptotic Cells

One of the most well-characterized functions of this compound is its role as a receptor for phosphatidylserine (PS) exposed on the surface of apoptotic cells. This interaction is mediated by the TSRs in the extracellular domain of this compound and is a key step in the process of efferocytosis (the clearance of apoptotic cells).[1][5]

Interaction with CD36

The anti-angiogenic effects of this compound are, in part, mediated through an interaction between its TSRs and the scavenger receptor CD36. This interaction is thought to induce pro-apoptotic signaling in endothelial cells, thereby inhibiting the formation of new blood vessels.[5][6]

Integrin Binding

The extracellular domain of this compound contains an Arg-Gly-Asp (RGD) motif, a canonical recognition sequence for integrins. This suggests a potential interaction with various integrins, which could play a role in cell adhesion and migration.[5][6] The association of this compound's TSRs with αvβ5 integrin has been implicated in the inhibition of endothelial cell proliferation.[6]

Neuroligin-1 (NRLN1) Interaction

At excitatory synapses, this compound forms a complex with the postsynaptic cell-adhesion molecule Neuroligin-1 (NRLN1). This interaction is crucial for spine growth and excitatory synaptogenesis, highlighting this compound's role in neuronal development and plasticity.[7][8]

RTN4R Binding

The TSR3 domain of this compound has been shown to bind to RTN4R (Reticulon 4 receptor), a leucine-rich repeat adhesion protein. This interaction is implicated in regulating neuronal development.

Recognition of Bacterial Lipopolysaccharide (LPS)

This compound can also function as a pattern recognition receptor by directly interacting with lipopolysaccharides (LPS) on the surface of Gram-negative bacteria. This binding, mediated by the TSRs, leads to the engulfment of bacteria by phagocytes.[9][10][11]

Intracellular Signaling Pathways and Interacting Partners

Upon engagement with its extracellular partners, this compound transduces signals across the cell membrane, leading to the activation of various downstream pathways. These pathways are often mediated by a host of intracellular interacting proteins that bind to the C-terminal domain of this compound.

The ELMO/Dock180/Rac1 Module

A central signaling axis downstream of this compound involves the recruitment of the ELMO/Dock180 complex to its C-terminus. This complex acts as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1. Activation of Rac1 is a critical event in the cytoskeletal rearrangements required for the engulfment of apoptotic cells and bacteria.[1][5][9][10][11]

Tiam1/Par3 Complex and Rac1 Activation

In the context of synaptogenesis, this compound can also activate Rac1 through a mechanism independent of the ELMO/Dock180 complex. The PDZ-binding motif at the C-terminus of this compound interacts with the PDZ domain of the Rac-GEF Tiam1 and the polarity protein Par3. This interaction enhances the synaptic localization of the Tiam1/Par3 complex, leading to increased Rac activation and spine morphogenesis.[5][12][13]

Gα12/13 and RhoA Activation

This compound has been shown to couple to the G proteins Gα12/13, leading to the activation of the small GTPase RhoA. This signaling pathway is distinct from the Rac1 activation pathways and is thought to be involved in other cellular processes regulated by this compound.[5][12][14]

Interaction with Postsynaptic Density (PSD) Proteins

The C-terminus of this compound can interact with several PDZ domain-containing scaffolding proteins found in the postsynaptic density (PSD), such as PSD-95 and MAGI-1/BAP1. These interactions are likely important for the localization and function of this compound at synapses.[1][5][14]

Regulation by MDM2

This compound can bind to the E3 ubiquitin ligase MDM2, which is known to target proteins for degradation. This interaction may play a role in regulating the stability and signaling of this compound itself or other proteins in its signaling complex.[7]

Quantitative Data on this compound Interactions

While the interactions of this compound have been qualitatively well-documented, there is a relative scarcity of published quantitative data, such as binding affinities (Kd) and half-maximal effective concentrations (EC50). The following table summarizes the available quantitative information.

| Interacting Partner | Quantitative Data | Experimental Context | Reference |

| Phosphatidylserine | Not explicitly quantified in the provided search results. | Binding of this compound's TSRs to PS on apoptotic cells. | [1],[5] |

| CD36 | Kd = 1.7 x 10⁻⁷ M (for oxLDL binding to CD36) | Surface Plasmon Resonance (SPR) analysis of oxidized low-density lipoprotein (oxLDL) binding to immobilized CD36. While not a direct measure of the this compound-CD36 interaction, it provides context for CD36 ligand binding. | [15] |

| Integrins | Low-affinity with a dissociation constant in the micromolar range (for β-1 integrins) | Flow cytometric analysis of fluorescent ligand binding to THP-1 cells expressing β-1 integrins. This is a general value for integrin affinity and not specific to this compound interaction. | [16] |

| Neuroligin-1 | Not explicitly quantified in the provided search results. | Co-immunoprecipitation and functional assays in neurons. | [7],[8] |

| RTN4R | Not explicitly quantified in the provided search results. | Biochemical binding assays. | |

| LPS | Not explicitly quantified in the provided search results. | Direct binding assays using purified recombinant this compound ectodomain. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interactions and signaling of this compound.

Co-Immunoprecipitation (Co-IP) for this compound and Interacting Partners

This protocol is used to determine if two proteins interact within a cell.

Materials:

-

Cells expressing tagged or endogenous this compound and the protein of interest.

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

-

Antibody specific to the "bait" protein (e.g., anti-BAI1).

-

Protein A/G agarose or magnetic beads.

-

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

-

Elution Buffer: 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer.

Procedure:

-

Culture and harvest cells.

-

Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Add the primary antibody to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Wash Buffer.

-

Elute the protein complexes from the beads using Elution Buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the "bait" and potential "prey" proteins.[17][18][19]

GST Pull-Down Assay for In Vitro Interactions

This assay is used to confirm a direct physical interaction between two proteins.

Materials:

-

Purified GST-tagged "bait" protein (e.g., GST-BAI1 C-terminus).

-

Cell lysate or purified "prey" protein.

-

Glutathione-sepharose beads.

-

Binding Buffer: PBS with 1% Triton X-100 and protease inhibitors.

-

Wash Buffer: Binding buffer with decreasing concentrations of detergent.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0 containing 10 mM reduced glutathione.

Procedure:

-

Incubate the purified GST-tagged bait protein with glutathione-sepharose beads for 1 hour at 4°C to immobilize the bait.

-

Wash the beads with Binding Buffer to remove unbound GST-fusion protein.

-

Add the cell lysate or purified prey protein to the beads and incubate for 2-4 hours at 4°C.

-

Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound proteins with Elution Buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting or Coomassie staining.[7][12][20][21][22]

Rac1/RhoA Activation Assay (Pull-Down Assay)

This assay measures the amount of active, GTP-bound Rac1 or RhoA in a cell lysate.

Materials:

-

Cell lysate from stimulated or unstimulated cells.

-

GST-PBD (p21-binding domain of PAK1 for Rac1) or GST-RBD (Rho-binding domain of Rhotekin for RhoA) fusion protein immobilized on agarose beads.

-

Activation Assay Lysis Buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, and protease inhibitors.

-

Wash Buffer: Lysis buffer without glycerol.

-

Antibodies against Rac1 or RhoA.

Procedure:

-

Lyse cells in ice-cold Activation Assay Lysis Buffer.

-

Clarify the lysates by centrifugation.

-

Incubate a portion of the lysate with the GST-PBD or GST-RBD beads for 1 hour at 4°C.

-

Wash the beads with Wash Buffer to remove unbound proteins.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting using an anti-Rac1 or anti-RhoA antibody.

-

A sample of the total lysate should be run in parallel to determine the total amount of Rac1 or RhoA.[1][2][3][4][23][24]

β-Arrestin Recruitment Assay

This assay is used to study the G-protein independent signaling of GPCRs like this compound.

Materials:

-

Cells co-expressing this compound and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

-

Fluorescence microscope or a plate-based detection system.

-

Ligands or stimuli to activate this compound.

Procedure:

-

Plate the cells in a suitable imaging dish or microplate.

-

Stimulate the cells with the desired ligand or stimulus.

-

At various time points, visualize the subcellular localization of the β-arrestin fusion protein using fluorescence microscopy.

-

Quantify the translocation of β-arrestin from the cytoplasm to the plasma membrane where it co-localizes with this compound. This can be done by measuring the change in fluorescence intensity at the membrane versus the cytoplasm.[5][6][9][11][14]

Visualizing this compound Interactions and Signaling

The following diagrams, created using the DOT language, illustrate the key interaction networks and signaling pathways of this compound.

Caption: Overview of this compound's extracellular and intracellular interacting partners.

Caption: Major signaling pathways downstream of this compound activation.

Caption: Experimental workflow for Co-Immunoprecipitation of this compound.

Conclusion